molecular formula C17H22N2O3 B14961098 N-(4-acetylphenyl)-1-tert-butyl-5-oxopyrrolidine-3-carboxamide

N-(4-acetylphenyl)-1-tert-butyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14961098
M. Wt: 302.37 g/mol
InChI Key: WLWPFKGLXCHJCS-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1-tert-butyl-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of aromatic anilides This compound is characterized by the presence of a pyrrolidine ring, an acetylphenyl group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-1-tert-butyl-5-oxopyrrolidine-3-carboxamide typically involves the reaction of 1-(4-acetylphenyl)-pyrrole-2,5-diones with aromatic alcohols via Michael addition. This process results in the formation of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones . The reaction is carried out in an aqueous medium, which is considered environmentally benign and efficient, yielding satisfactory results without the use of hazardous chemicals .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of green chemistry and eco-friendly solvents are often employed to optimize yield and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-1-tert-butyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfide and diselenide derivatives, which have been characterized by various spectroscopic techniques .

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-1-tert-butyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and π-stacking interactions, which stabilize its binding to target proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetylphenyl)-1-tert-butyl-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a pyrrolidine ring, an acetylphenyl group, and a tert-butyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

N-(4-acetylphenyl)-1-tert-butyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H22N2O3/c1-11(20)12-5-7-14(8-6-12)18-16(22)13-9-15(21)19(10-13)17(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,18,22)

InChI Key

WLWPFKGLXCHJCS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C(C)(C)C

Origin of Product

United States

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